molecular formula C14H19N3O3S2 B2713225 4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1204297-26-6

4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No. B2713225
M. Wt: 341.44
InChI Key: UNBFRONGGQTRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-amine is a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in the synthesis of various pharmaceuticals and organic materials .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(4-(methylsulfonyl) phenyl) benzimidazoles, involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The exact synthesis process for “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-methylbenzo[d]thiazol-2-amine, includes a benzene ring fused to a thiazole ring . The exact molecular structure of “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.


Chemical Reactions Analysis

The chemical reactions of similar compounds involve their use as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors . The exact chemical reactions of “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-methylbenzo[d]thiazol-2-amine, include a boiling point of 315.7±11.0 °C (Predicted), a density of 1.191±0.06 g/cm3 (Predicted), and a pKa of 5.98±0.40 (Predicted) . The exact physical and chemical properties of “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis and transformation of compounds related to 4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine have been extensively studied, focusing on their potential in creating novel chemical entities. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting a method for synthesizing sulfamide derivatives that could be structurally related to the target compound (Katritzky et al., 2007). Additionally, the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moieties as antimicrobial agents represent another avenue of exploration, where the structural features of the target compound are utilized for potential biological activity (Sahin et al., 2012).

Antimicrobial and Anticancer Potential

Research has also delved into the antimicrobial and anticancer properties of derivatives structurally akin to 4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine. Methylsulfonyl benzothiazoles (MSBT) derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing the therapeutic potential of these compounds (Lad et al., 2017).

Chemical Interactions and Reactivity

The reactivity and interactions of benzothiazolyl substituted compounds with various amines have been examined, providing insights into the chemical behavior of similar compounds. This includes the study of α-phosphorylmethyl benzothiazolyl sulfoxides with amines, revealing complex product mixtures and mechanistic pathways (Morita et al., 2008).

Novel Applications and Material Science

On a different note, the development of multi-stimuli responsive materials based on benzothiazolyl compounds indicates the potential of these chemicals in advanced material science applications. For example, a novel half-cut cruciform compound exhibiting significant morphological and fluorescence changes under different stimuli has been developed, illustrating the versatility and application breadth of benzothiazole derivatives (Lu & Xia, 2016).

Safety And Hazards

The safety and hazards of similar compounds, such as 4-methylbenzo[d]thiazol-2-amine, include hazard statements H302-H315-H319-H335 . The exact safety and hazards of “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.

Future Directions

The future directions for similar compounds involve the development of new synthesis strategies and the improvement of their performance . The exact future directions for “4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” might differ.

properties

IUPAC Name

4-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-22(18,19)12-4-2-3-11-13(12)16-14(21-11)15-5-6-17-7-9-20-10-8-17/h2-4H,5-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBFRONGGQTRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.